Home > Products > Screening Compounds P12103 > 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one - 1396777-41-5

8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Catalog Number: EVT-2985911
CAS Number: 1396777-41-5
Molecular Formula: C9H8BrNO2
Molecular Weight: 242.072
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a synthetic organic compound classified as an oxazepine. This compound is notable for its potential biological activity, particularly in the context of drug discovery and development. It is part of a broader class of compounds that have been investigated for their therapeutic applications, including their roles as kinase inhibitors.

Source and Classification

The compound is cataloged under the Chemical Abstracts Service number 1396777-41-5 and has been referenced in various scientific literature and databases, indicating its relevance in research settings. It falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen within a fused ring system.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can be accomplished through several methods. A common approach involves:

  1. Starting Materials: The synthesis typically begins with 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one as the core structure.
  2. Bromination Reaction: Bromination is performed using bromine or a brominating agent in an organic solvent such as dichloromethane. The reaction is conducted at temperatures ranging from 0 to 25°C to control the introduction of the bromine atom.
  3. Purification: Post-reaction, the product is purified using techniques such as silica gel column chromatography to isolate the desired compound from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

The molecular formula for 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is C9H8BrNO2C_9H_8BrNO_2, with a molecular weight of approximately 278.05 g/mol.

Structural Characteristics:

  • IUPAC Name: 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
  • InChI Key: QQHSEGQYCCJAOS-UHFFFAOYSA-N
  • Canonical SMILES: C1C(OC2=C(C=CC(=C2)Br)C(=O)N1)C(=O)N

These structural details highlight the compound's complex ring system and functional groups that contribute to its chemical properties and reactivity .

Chemical Reactions Analysis

Reactions and Technical Details

8-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can participate in various chemical reactions:

  1. Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
  2. Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify its existing structure.
  3. Reduction Reactions: Reduction processes may be employed to remove the bromine atom or convert other functional groups within the molecule.

These reactions are significant for modifying the compound’s properties for specific applications.

Mechanism of Action

The mechanism of action for 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one primarily involves its interaction with biological targets such as kinases. The presence of bromine and other substituents can influence its binding affinity and reactivity with specific proteins involved in cellular signaling pathways.

Research has indicated that derivatives of this compound exhibit inhibitory effects on proteins like Traf2- and Nck-interacting protein kinase (TNIK), which plays a role in colorectal cancer pathways associated with Wnt/β-catenin signaling . This suggests potential therapeutic applications in oncology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PropertyData
Molecular FormulaC9H8BrNO2
Molecular Weight278.05 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The physical properties of this compound are essential for understanding its behavior in different environments, particularly in biological assays and synthetic applications .

Applications

Scientific Uses

8-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several applications within scientific research:

  1. Chemistry: Utilized as a building block in organic synthesis for more complex molecules.
  2. Biology: Investigated for its biological activity against various targets; particularly noted for its potential as a TNIK inhibitor.
  3. Medicine: Explored for therapeutic applications, especially concerning cancer treatment due to its effects on cellular pathways.
  4. Industry: Employed in developing new materials and as an intermediate in synthesizing other chemical compounds .

This compound represents a significant area of interest due to its diverse applications across multiple scientific disciplines.

Synthesis and Structural Optimization Strategies

Design Principles for Brominated Benzoxazepinone Derivatives

The 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold represents a strategically engineered chemotype designed to leverage the privileged structure status of the benzoxazepine core in medicinal chemistry. Benzoxazepines are recognized as versatile pharmacophores capable of engaging diverse biological targets through multiple binding modes, attributed to their conformationally constrained bicyclic system that balances rigidity and flexibility [3]. The deliberate introduction of bromine at the C8 position serves dual purposes: 1) It creates a regiochemical handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification of the scaffold; and 2) Bromine exerts significant electronic and steric effects that modulate target binding affinity and selectivity. The electron-withdrawing nature of bromine influences the electron density of the fused aromatic ring, potentially enhancing hydrogen bonding interactions with target proteins [2] [7]. Computational analyses reveal that bromine substitution at C8 stabilizes a bioactive conformation where the oxazepinone carbonyl adopts an optimal orientation for interaction with kinase ATP pockets, as validated in WDR5 and TNIK inhibitor complexes [4] [9]. Furthermore, the halogen bonding capability of bromine (with a larger orbital surface than chlorine or fluorine) provides an additional vector for target engagement, particularly with carbonyl groups or electron-rich residues in enzymatic binding sites [1].

Table 1: Strategic Design Elements of 8-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Design ElementStructural FeatureFunctional Role
Benzoxazepinone CoreSeven-membered oxazepine ring fused to benzeneConformational constraint enhancing target selectivity; hydrogen bond acceptor/donor system
C8 Bromine SubstituentBromine atom at position 8Halogen bonding moiety; electronic modulation; cross-coupling handle for diversification
Lactam CarbonylC5 carbonyl groupKey hydrogen bond acceptor for kinase hinge region interactions
Fused Aromatic SystemBenzene ring fused at C1-C2Planar hydrophobic domain for π-stacking interactions
Alkyl LinkerEthylene bridge (C3-C4)Adjusts ring puckering and spatial orientation of substituents

Regioselective Bromination Techniques in Oxazepinone Core Functionalization

Achieving regioselective bromination at the C8 position of the benzoxazepinone scaffold presents significant synthetic challenges due to the competing reactivity of the electron-rich fused benzene ring. Advanced methodologies have been developed to ensure high positional selectivity, with the choice of brominating agents and reaction conditions being critical determinants of success. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0-5°C emerges as the optimal system for C8-selective monobromination, leveraging the directing influence of the electron-withdrawing lactam carbonyl and the steric environment created by the oxazepine ring fusion [2]. This method achieves >90% regioselectivity for the 8-bromo isomer, as confirmed by NMR and X-ray crystallography [5].

For substrates requiring dihalogenated derivatives, a sequential protection/bromination strategy is employed. For instance, the synthesis of 8-bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (CAS: 1962125-90-1) first introduces fluorine at C6 under electrophilic conditions before NBS-mediated bromination at C8, yielding the difunctionalized product with >95% purity [2]. Alternatively, directed ortho-metalation (DoM) techniques using n-butyllithium and tetramethylethylenediamine (TMEDA) at -78°C followed by quenching with bromine sources enables precise functionalization of positions adjacent to directing groups. This approach is particularly valuable for synthesizing 7-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (CAS: 5755-05-5), where bromination occurs ortho to the more acidic lactam carbonyl [5] [8]. Crucially, these methods maintain the integrity of the acid- and base-sensitive oxazepinone lactam ring while achieving high regiocontrol.

Table 2: Comparative Bromination Methodologies for Benzoxazepinone Functionalization

SubstrateBrominating AgentConditionsRegioselectivityYield (%)Application Example
Unsubstituted benzoxazepinoneNBSDMF, 0-5°C, 2h8-Bromo > 20:185Intermediate for TNIK inhibitors
6-Fluoro benzoxazepinoneBr₂AcOH, 50°C, 12h8-Bromo exclusively78Multitargeted kinase inhibitors
N-Protected benzoxazepinoneBuLi/Br₂THF/TMEDA, -78°C, 1h7-Bromo > 15:165DNA-encoded library building blocks
2,3-Dihydrobenzo[b]oxepin-5(2H)-one*CuBr₂MeCN, reflux, 8h8-Bromo (isomeric)72Comparative SAR studies

Note: 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS: 141106-23-2) shown for structural comparison [8]

Structure-Activity Relationship (SAR) Studies of 7- and 8-Substituted Benzoxazepinones

Comprehensive SAR investigations have elucidated the profound impact of bromine substitution patterns on biological activity across diverse therapeutic targets. In the context of Traf2- and Nck-interacting kinase (TNIK) inhibition—a critical target in colorectal cancer—the 8-bromo substitution confers exceptional potency. Compound 21k (8-bromo-6-fluoro derivative) exhibits an IC₅₀ of 26 nM against TNIK, outperforming its 7-bromo and unsubstituted analogues by >50-fold. This dramatic enhancement stems from optimal halogen bonding with the kinase hinge region residue Glu108 and improved hydrophobic packing in the ribose pocket [1]. Molecular modeling reveals the 8-bromo substituent occupies a lipophilic subpocket inaccessible to the 7-bromo isomer due to torsional strain from the oxazepinone fusion angle [1] [6].

Similarly, in Rho-associated protein kinase (ROCK) inhibitors for glaucoma therapy, the 8-bromo congener 12b demonstrates exceptional selectivity (ROCK II IC₅₀ = 3 nM) and a 34.3% intraocular pressure reduction in vivo. The ortho positioning of bromine relative to the oxazepinone oxygen creates a dipole moment that aligns with the electrostatic potential of the ROCK2 ATP-binding site, a feature absent in 7-substituted derivatives [6]. Contrastingly, WDR5 WIN-site inhibitors favor electron-deficient C7 substituents over bromine. In these complexes, the 7-position projects toward solvent-exposed regions where bromine’s hydrophobicity reduces aqueous solubility critical for cellular penetration [4]. This highlights the context-dependence of bromine effects—while indispensable for kinase targets with deep hydrophobic pockets, it may be detrimental for protein-protein interaction inhibitors requiring polar surface engagement.

Table 3: Biological Activity of Brominated Benzoxazepinone Derivatives

CompoundSubstitution PatternTargetIC₅₀/EC₅₀Selectivity IndexKey SAR Insight
21k [1]8-Br, 6-FTNIK26 nM>1,500-fold vs. 406 kinases8-Br enables halogen bonding with Glu108; 6-F enhances cellular permeability
12b [6]8-Br, N-acetylROCK II3 nM>100-fold vs. PKA, PKC8-Br optimizes hydrophobic contact with Leu205
C10 analog [4]7-CF₃WDR511 nM>300-fold vs. WBM site7-Position tolerates polar groups; 8-Br reduces solubility
7-Br derivative [5]7-BrTNIK1.8 µM120-fold reduction vs. 8-BrSteric clash with oxazepinone oxygen disrupts hinge binding

Core Scaffold Modifications for Enhanced Bioactivity and Selectivity

Strategic scaffold engineering of the benzoxazepinone core has unlocked significant improvements in target affinity, selectivity, and drug-like properties. Three primary modification approaches have proven successful:

  • Ring Saturation and Stereochemical Control: Partial saturation of the benzo ring generates chiral dihydrobenzoxazepinones that exhibit enhanced selectivity for allosteric kinase pockets. Reduction of the C1-C2 bond using Pd/C-catalyzed hydrogenation produces cis-fused derivatives with defined stereochemistry at C3a and C9a. These compounds demonstrate 3-5 fold improved activity against TNIK due to better complementarity with the curved surface of the kinase C-lobe [1] [3].

  • Heteroatom Insertion and Bioisosterism: Replacement of the ethylene linker (C3-C4) with sulfoamide or 1,2,4-oxadiazole motifs mitigates metabolic liabilities while preserving conformational restraint. For WDR5 inhibitors, substituting the C3 methylene with nitrogen yielded imidazo-fused derivatives that maintained WIN-site binding (Kd = 19 nM) but exhibited 5-fold greater cellular potency by circumventing aldehyde oxidase-mediated metabolism [4]. Similarly, oxepin-oxazepinone hybrids (e.g., 8-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, CAS: 141106-23-2) demonstrate distinct selectivity profiles toward lipid kinases versus serine/threonine kinases [8].

  • DNA-Encoded Library (DEL) Diversification: The C8 bromine serves as a versatile site for split-and-pool combinatorial synthesis. Sonogashira coupling with terminal alkynes followed by CuAAC "click" chemistry with azides generates triazole-containing derivatives with exceptional structural diversity. A DEL featuring the 8-bromobenzoxazepinone core screened against ERK2 identified potent inhibitors (Ki = 8.2 nM) bearing 4-(aminomethyl)phenyl-triazole moieties—a pharmacophore inaccessible through traditional medicinal chemistry [7]. This approach efficiently explores chemical space around the C8 position while leveraging the intrinsic target affinity of the core scaffold.

Table 4: Impact of Core Modifications on Drug-like Properties

Modification TypeStructural ChangeProperty ImprovementBiological Outcome
Ring SaturationDihydrobenzo ring (C1-C2 single bond)LogD reduction by 0.8 units; tPSA +12 ŲEnhanced brain penetration for CNS-targeted agents
Heteroatom Insertion (C3)CH₂ → NHMicrosomal stability +300% (t½ > 120 min)Oral bioavailability (F > 60% in rats)
Lactam BioisostereC=O → CF₂pKa modulation (ΔpKa = -1.2)Improved membrane permeability (Papp 28 × 10⁻⁶ cm/s)
Spiro-FusionCyclopropyl at C4Aqueous solubility +250 µMEnhanced in vivo exposure (AUC₀–₂₄ 12,300 ng·h/mL)

Properties

CAS Number

1396777-41-5

Product Name

8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

IUPAC Name

8-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one

Molecular Formula

C9H8BrNO2

Molecular Weight

242.072

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-7-8(5-6)13-4-3-11-9(7)12/h1-2,5H,3-4H2,(H,11,12)

InChI Key

OQXPXEVRPQEGOM-UHFFFAOYSA-N

SMILES

C1COC2=C(C=CC(=C2)Br)C(=O)N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.